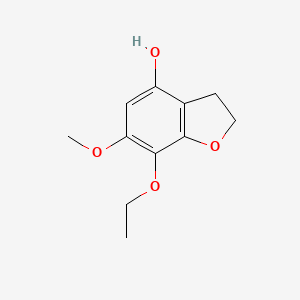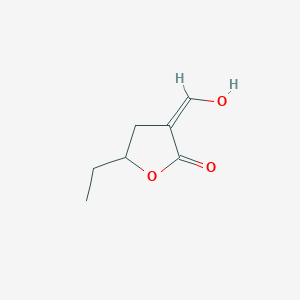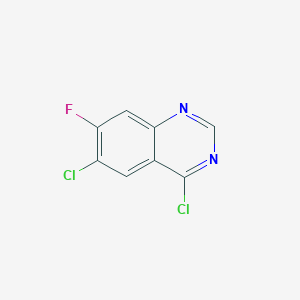![molecular formula C18H17NO3 B12866858 3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is an organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a biphenyl moiety. It is a crystalline solid that is soluble in water and common organic solvents. This compound has significant applications in chemical synthesis and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- typically involves the oxidation of pyrrolidine followed by further reactions to introduce the biphenyl moiety. One common method involves the reaction of pyrrolidine with an oxidizing agent such as nitric acid to form the carboxylic acid derivative. This intermediate is then reacted with a biphenyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the biphenyl moiety.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with additional carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Applications De Recherche Scientifique
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the biphenyl moiety.
1-Boc-3-pyrrolidinecarboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
Pyrrolidine-3-carboxylic acid hydrochloride: A salt form with different solubility properties.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
5-oxo-1-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17-10-16(18(21)22)12-19(17)11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,22) |
Clé InChI |
FQTKIPPSBAEGSL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


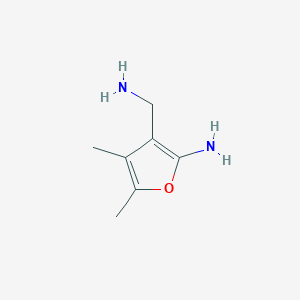
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

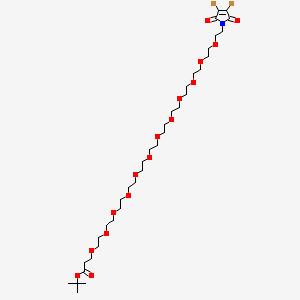
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
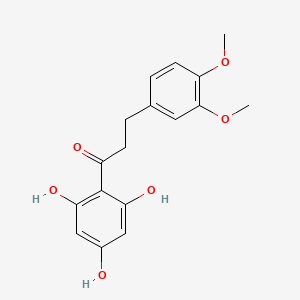

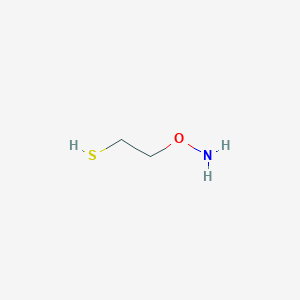

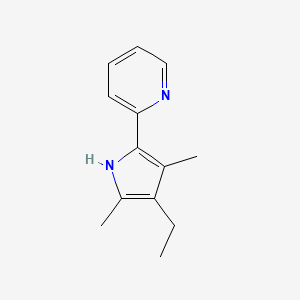
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
